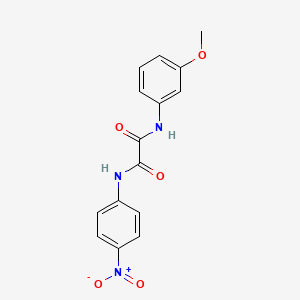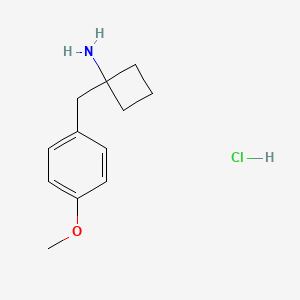
1-(4-Methoxybenzyl)cyclobutanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"1-(4-Methoxybenzyl)cyclobutanamine hydrochloride" pertains to a class of chemical compounds that exhibit a variety of chemical reactions due to their unique molecular structure. The compound integrates a cyclobutanamine core with a 4-methoxybenzyl substituent, presenting a rich area for chemical investigation.
Synthesis Analysis
The synthesis of compounds related to "this compound" often involves electrophilic cyclization reactions and subsequent functional group transformations. For instance, the electrophilic cyclization of bis(4‐methoxybenzylthio)acetylene under specific conditions can yield diverse products, showcasing the synthetic versatility of methoxybenzyl-protected intermediates (Appel et al., 2003).
Molecular Structure Analysis
The molecular structure of "this compound" and related compounds has been elucidated through various spectroscopic techniques. The crystal structure of 4-methoxychalcone, for example, reveals detailed bond lengths and angles, highlighting the planarity and packing of molecules in the solid state, which may provide insights into the structural aspects of similar compounds (Rabinovich & Schmidt, 1970).
Chemical Reactions and Properties
The chemical reactivity of "this compound" derivatives involves a range of reactions, including cycloadditions and rearrangements. For example, the reaction of 1,2-dimethoxybiphenylene with dichlorocarbene demonstrates the potential for generating complex benzo[3,4]cyclobuta[1,2]cyclohepten-6-one derivatives, indicative of the reactivity of methoxy-substituted cyclobutane analogs (Sato et al., 1980).
Physical Properties Analysis
The physical properties of compounds related to "this compound" depend on their molecular structure. For example, the solubility, melting points, and other physical characteristics can be influenced by the presence of methoxy and benzyl groups, as well as the cyclobutane core.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are crucial for understanding the behavior of "this compound" in different chemical environments. The protective ability of 4-methoxybenzyl groups towards hydroxy functions underlines the chemical versatility of methoxybenzyl-protected compounds in synthetic chemistry (Horita et al., 1986).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
1-(4-Methoxybenzyl)cyclobutanamine hydrochloride is linked to antimicrobial activity. Studies have shown that compounds with 4-methoxybenzyl groups demonstrate potential antimicrobial effects against various microorganisms (Cukurovalı et al., 2002), (Maheta et al., 2012), (Yilmaz & Cukurovalı, 2003).
Synthesis and Chemical Properties
The chemical structure and synthesis of this compound play a crucial role in scientific research. Studies focusing on the selectivity of deprotection of 4-methoxybenzyl groups and their reactivity reveal important chemical properties (Horita et al., 1986), (Nakajima et al., 1988), (Kukase et al., 1990).
Application in Biochemistry and Molecular Biology
In the field of biochemistry and molecular biology, this compound has been used in the synthesis of oligoribonucleotides, showcasing its application in nucleic acid chemistry (Takaku & Kamaike, 1982), (Takaku & Kamaike, 1982).
Cytotoxicity and Anticancer Research
This compound has been studied for its cytotoxic effects and potential applications in anticancer research. Investigations into its derivatives have provided insights into their effectiveness against cancer cell lines (Patil et al., 2010), (Claffey et al., 2010).
Antioxidant Properties and Material Science
In material science, derivatives of this compound are examined for their antioxidant properties and their role in influencing the characteristics of other materials (Pouteau et al., 2005).
Enzymatic Synthesis and Pharmaceutical Applications
The compound is also significant in enzymatic synthesis processes, particularly in the production of pharmaceuticals like dextromethorphan (Wu et al., 2020).
Dermatological Research
In dermatology, derivatives of this compound have been studied for their efficacy in protecting against DNA damage in skin cells post UV exposure (Chaudhuri et al., 2019).
Crystallography and Structural Analysis
The compound's derivatives have also been a subject of study in crystallography for understanding molecular structures (Rabinovich & Schmidt, 1970).
Neuropharmacology
Its role in neuropharmacology is highlighted through the synthesis of tropane alkaloids, which are important in the study of neurological disorders and treatments (Brock et al., 2012).
Enantioselective Synthesis
This compound is utilized in the enantioselective synthesis of beta-lactam derivatives, important in the development of antibiotics and other pharmaceuticals (Pérez-Faginas et al., 2007).
Biocatalysis
The compound is also used in biocatalysis research, particularly in the enantioselective transesterification of cyclic alcohols, underlining its importance in synthetic organic chemistry and biotechnology (Brunet et al., 1999).
Chemical Detection and Bond Fixation
Research in the field of chemical detection and bond fixation also employs this compound, as seen in studies involving the reaction of biphenylene derivatives (Sato et al., 1980).
Safety and Hazards
Propiedades
IUPAC Name |
1-[(4-methoxyphenyl)methyl]cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-5-3-10(4-6-11)9-12(13)7-2-8-12;/h3-6H,2,7-9,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGJFMKRSULTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


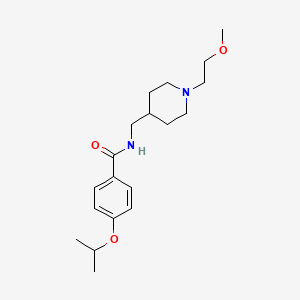
![3-[(furan-2-yl)methyl]-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2491042.png)

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2491045.png)
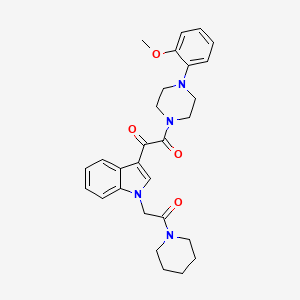
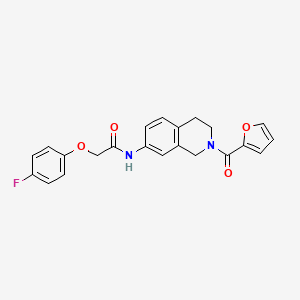
![2-amino-6-(2-(dimethylamino)ethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2491055.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2491056.png)
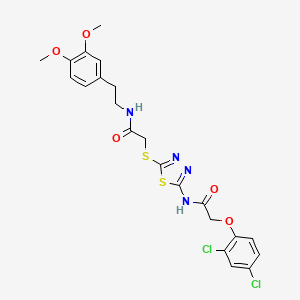
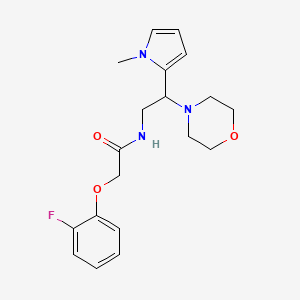
![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)

